(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
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Overview
Description
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential therapeutic applications and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride typically involves the reaction of 2,3-diaminopyridine with various carbonyl compounds under acidic conditions. One common method includes the use of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine in methanol, resulting in the formation of the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound has potential therapeutic applications, including as a GABA A receptor agonist and in the development of proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as GABA A receptors and enzymes like aromatase. By binding to these targets, it modulates their activity, leading to therapeutic effects. The pathways involved include the inhibition of enzyme activity and the modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the fused rings.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Indole Derivatives: Share a similar heterocyclic structure but with different pharmacological profiles
Uniqueness
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist and its potential as a therapeutic agent in various diseases highlight its significance .
Properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLBLCOABKEJKO-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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